(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine
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Overview
Description
(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine is an organic compound that belongs to the class of silanes. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a butan-2-imine moiety. This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of 3-(trimethoxysilyl)propylamine with 3-methyl-2-butanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under mild conditions.
Major Products
The major products formed from these reactions include various silane derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of (2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine involves the interaction of the trimethoxysilyl group with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is crucial in its role as a coupling agent, where it facilitates the bonding between organic and inorganic materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl acrylate
Uniqueness
(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine is unique due to its specific imine structure, which imparts distinct reactivity and stability compared to other similar silane compounds. Its ability to form stable imine bonds and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
211104-47-1 |
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Molecular Formula |
C11H25NO3Si |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
3-methyl-N-(3-trimethoxysilylpropyl)butan-2-imine |
InChI |
InChI=1S/C11H25NO3Si/c1-10(2)11(3)12-8-7-9-16(13-4,14-5)15-6/h10H,7-9H2,1-6H3 |
InChI Key |
NGKHRYUCUDYKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NCCC[Si](OC)(OC)OC)C |
Origin of Product |
United States |
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